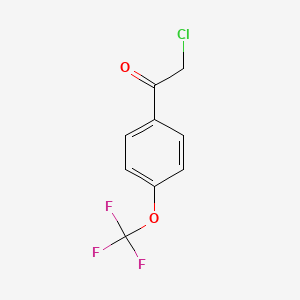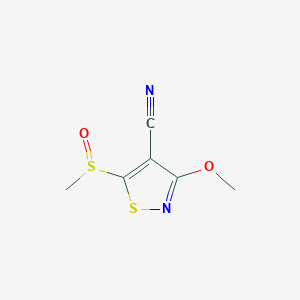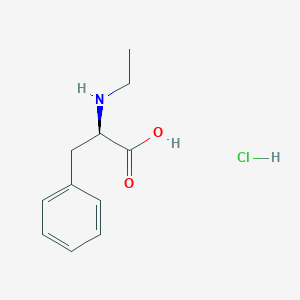
(2R)-2-(ethylamino)-3-phenylpropanoicacidhydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-2-(ethylamino)-3-phenylpropanoicacidhydrochloride is a chiral compound with significant applications in various fields of science and industry. This compound is known for its unique chemical structure, which includes an ethylamino group and a phenylpropanoic acid moiety. It is often used in research and industrial applications due to its specific properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(ethylamino)-3-phenylpropanoicacidhydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as phenylalanine derivatives.
Reaction Conditions: The reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, is common to achieve the desired product quality.
化学反应分析
Types of Reactions
(2R)-2-(ethylamino)-3-phenylpropanoicacidhydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst like Pd/C.
Substitution: Nucleophilic substitution reactions can occur at the amino group using reagents such as alkyl halides.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of secondary amines.
Substitution: Formation of N-alkyl derivatives.
科学研究应用
(2R)-2-(ethylamino)-3-phenylpropanoicacidhydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as analgesic and anti-inflammatory effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用机制
The mechanism of action of (2R)-2-(ethylamino)-3-phenylpropanoicacidhydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with receptors, modulating their activity and influencing cellular signaling pathways.
相似化合物的比较
Similar Compounds
(2S)-2-(ethylamino)-3-phenylpropanoicacidhydrochloride: The enantiomer of the compound with similar properties but different biological activity.
(2R)-2-(methylamino)-3-phenylpropanoicacidhydrochloride: A structurally similar compound with a methylamino group instead of an ethylamino group.
(2R)-2-(ethylamino)-3-(4-hydroxyphenyl)propanoicacidhydrochloride: A derivative with a hydroxyl group on the phenyl ring.
Uniqueness
(2R)-2-(ethylamino)-3-phenylpropanoicacidhydrochloride is unique due to its specific chiral configuration and the presence of the ethylamino group, which imparts distinct chemical and biological properties compared to its analogs.
属性
分子式 |
C11H16ClNO2 |
|---|---|
分子量 |
229.70 g/mol |
IUPAC 名称 |
(2R)-2-(ethylamino)-3-phenylpropanoic acid;hydrochloride |
InChI |
InChI=1S/C11H15NO2.ClH/c1-2-12-10(11(13)14)8-9-6-4-3-5-7-9;/h3-7,10,12H,2,8H2,1H3,(H,13,14);1H/t10-;/m1./s1 |
InChI 键 |
AJCNEMCVBCSJSR-HNCPQSOCSA-N |
手性 SMILES |
CCN[C@H](CC1=CC=CC=C1)C(=O)O.Cl |
规范 SMILES |
CCNC(CC1=CC=CC=C1)C(=O)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


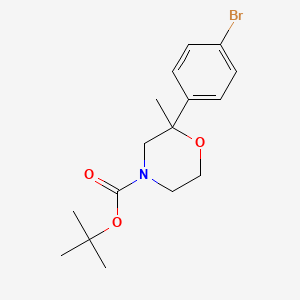

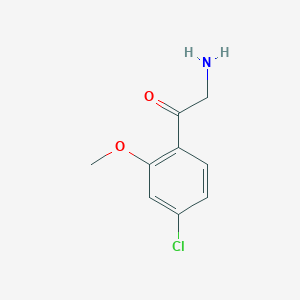
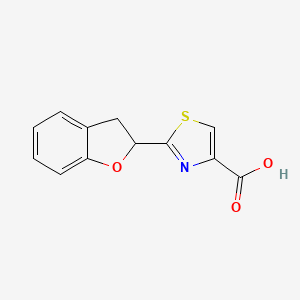



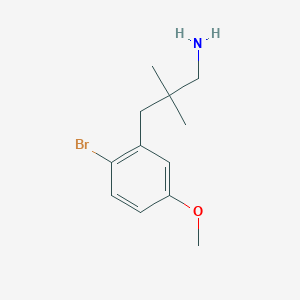

![{[3-Chloro-4-(trifluoromethyl)phenyl]methyl}(methyl)aminehydrochloride](/img/structure/B13591002.png)

